Leonurine

Vue d'ensemble

Description

Léonurine : SCM-198 dans la recherche) est un pseudoalcaloïde présent dans diverses plantes de la famille des Lamiaceae . Il a été isolé à partir d'espèces telles que Leonotis leonurus , Leonurus nepetifolia , Leonurus japonicus et Leonurus cardiaca Traditionnellement, la mélisse officinale a été utilisée en phytothérapie, en particulier pour les besoins gynécologiques .

Méthodes De Préparation

a. Sources naturelles : La léonurine peut être extraite de différentes espèces de mélisse officinale, y compris Leonurus sibiricus , Leonurus heterophyllus et Leonurus artemisia . Ces plantes contiennent de la léonurine dans leurs feuilles ou dans l'ensemble de leurs parties aériennes.

b. Synthèse chimique : Alors que les sources naturelles fournissent des quantités limitées, la synthèse chimique offre une voie alternative pour obtenir de la léonurine. Une méthode de synthèse courante implique les étapes suivantes :

- En commençant par l'acide benzoïque , protéger le carbone actif avec du chloroformate d'éthyle .

- Sous catalyse acide de Lewis, ouvrir le cycle tétrahydrofurane.

- Hydrolyser l'ester résultant pour obtenir de l'acide 4-éthoxycarbonyl-3,5-diméthoxybenzoïque .

- Faire réagir ce composé avec de l'isothiocyanate de méthyle pour obtenir de la léonurine .

Analyse Des Réactions Chimiques

La léonurine subit plusieurs réactions, notamment :

Oxydation : Elle peut être oxydée dans des conditions appropriées.

Réduction : Les réactions de réduction peuvent modifier sa structure.

Substitution : La léonurine peut participer à des réactions de substitution. Les réactifs et les conditions courantes varient en fonction de la réaction spécifique. Les principaux produits formés à partir de ces réactions ne sont pas toujours bien documentés, mais des recherches supplémentaires pourraient révéler des informations précieuses.

4. Applications de recherche scientifique

a. Utilisations médicinales :Effets utérins : La léonurine exerce des effets excitateurs sur l'utérus dans divers modèles animaux. Elle améliore les contractions utérines et peut être pertinente en gynécologie.

Effets cardiovasculaires : À faibles doses, la léonurine améliore les contractions du cœur de grenouille, mais des doses élevées entraînent une inhibition. Elle affecte également les vaisseaux sanguins, provoquant une vasoconstriction.

Stimulation respiratoire : La léonurine augmente la fréquence respiratoire chez les chats anesthésiés.

Autres effets : Elle influence la tension intestinale, la production d'urine et présente des effets similaires à ceux du poison de flèche.

b. Mécanisme d'action : Le mécanisme précis par lequel la léonurine exerce ses effets reste un domaine de recherche en cours. Il implique probablement des interactions avec des cibles moléculaires et des voies de signalisation spécifiques.

Applications De Recherche Scientifique

Pharmacological Properties

Leonurine exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and signaling pathways, which is crucial in treating chronic inflammatory diseases .

- Antioxidant Activity : The compound combats oxidative stress, a key factor in various diseases, by scavenging free radicals and enhancing antioxidant defenses .

- Neuroprotective Effects : Research indicates that this compound protects against neuronal damage in conditions like ischemic stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Cardiovascular Benefits : this compound demonstrates cardioprotective effects by improving microcirculation and reducing myocardial ischemia .

Applications in Cardiovascular Diseases

This compound's potential in cardiovascular therapy is significant. It has been studied for:

- Myocardial Ischemia : this compound has shown promise in reducing infarct size and improving recovery post-myocardial infarction through mechanisms involving antioxidant activity and anti-apoptotic effects .

- Atherosclerosis : Studies suggest that it may help prevent atherosclerosis by modulating lipid profiles and reducing oxidative stress .

Table 1: Summary of this compound's Cardiovascular Applications

| Condition | Mechanism of Action | Study Reference |

|---|---|---|

| Myocardial Ischemia | Antioxidant, anti-apoptotic | |

| Atherosclerosis | Modulation of lipid profiles | |

| Hypertension | Vasodilation, anti-inflammatory |

Neuroprotective Applications

This compound's neuroprotective properties have been highlighted in various studies:

- Ischemic Stroke : It has been shown to inhibit reactive oxygen species production and restore mitochondrial function, which is critical during ischemic events .

- Neurodegenerative Disorders : Its ability to enhance neurotransmitter levels (serotonin, dopamine) suggests potential antidepressant effects alongside neuroprotection .

Table 2: Neuroprotective Effects of this compound

Anti-Cancer Properties

Emerging evidence supports this compound's role as an anti-cancer agent:

- Mechanisms of Action : It inhibits cancer cell proliferation and induces apoptosis through various signaling pathways, including the NF-κB pathway, which is crucial for tumor growth and survival .

- Types of Cancer Studied : Research has focused on lung cancer, breast cancer, and leukemia, demonstrating its broad-spectrum anticancer activity .

Table 3: this compound's Anti-Cancer Mechanisms

| Cancer Type | Mechanism of Action | Study Reference |

|---|---|---|

| Lung Cancer | NF-κB signaling pathway inhibition | |

| Breast Cancer | Induction of apoptosis | |

| Leukemia | Modulation of cellular oxidative stress |

Future Directions and Clinical Trials

Despite the promising findings regarding this compound’s therapeutic potential, several challenges remain:

- Bioavailability : this compound suffers from low bioavailability and poor solubility, necessitating structural modifications to enhance its pharmacokinetic properties .

- Clinical Trials : Ongoing clinical trials aim to validate its efficacy and safety across various conditions. These studies are crucial for transitioning from laboratory research to clinical application.

Comparaison Avec Des Composés Similaires

La léonurine est unique en raison de sa combinaison d'effets utérins, d'actions cardiovasculaires et de stimulation respiratoire. Alors que d'autres alcaloïdes partagent certaines propriétés, l'impact multiforme de la léonurine la distingue.

Conclusion

La léonurine continue de fasciner les chercheurs et ses effets divers justifient des investigations plus approfondies. En explorant ses applications, nous découvrons le potentiel caché de ce composé remarquable.

Activité Biologique

Leonurine, an alkaloid derived from the Leonurus genus, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and neuroprotective effects. This article provides a comprehensive overview of its biological activity based on recent studies, including case studies and relevant research findings.

This compound exhibits multiple mechanisms that contribute to its biological activities:

- Regulation of Signaling Pathways : this compound has been shown to suppress the JAK2/STAT3 signaling pathway by upregulating SOCS5 expression. This mechanism is particularly significant in the context of chronic myeloid leukemia (CML), where this compound treatment reduced cell proliferation and induced apoptosis in CML cells by downregulating miR-18a-5p, which represses SOCS5 .

- Lipid Metabolism Modulation : In studies involving non-alcoholic fatty liver disease (NAFLD), this compound was found to alter hepatic lipid profiles and improve serum biochemical parameters in mice. It regulated the ADRA1a/AMPK/SCD1 axis, indicating its role in lipid metabolism .

- Neuroprotective Effects : this compound has demonstrated protective effects against acute myocardial ischemia and stroke. In animal models, it reduced infarct size and improved neurological outcomes through modulation of metabolic pathways and inflammatory responses .

2.1 Anti-Leukemia Activity

A study confirmed that this compound effectively suppressed the biological activity of CML cells both in vitro and in vivo. The treatment led to a significant decrease in cell viability and migration while promoting apoptosis. The results indicated that SOCS5 plays a crucial role in mediating the anti-leukemia effects of this compound .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 40 (0.6 mM) |

| Migration Rate | High | Low |

| Apoptosis Rate (%) | 10 | 60 |

2.2 Effects on NAFLD

In a NAFLD mouse model, this compound treatment resulted in significant weight loss and improved liver histopathology. The compound modulated hepatic RNA expression profiles associated with lipid metabolism, demonstrating its potential as a therapeutic agent for metabolic disorders .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Body Weight (g) | 30 | 25 |

| Serum ALT Levels (U/L) | 80 | 40 |

| Hepatic Lipid Accumulation (Histology Score) | High | Low |

2.3 Cardiovascular Protection

This compound's cardioprotective effects were evaluated in a study focused on acute myocardial ischemia. The results showed a significant reduction in myocardial infarction size and improved cardiac function post-treatment .

3.1 Clinical Application for Hyperlipidemia

A clinical phase III trial is currently assessing the efficacy of this compound in treating hyperlipidemia, one of the major risk factors for coronary heart disease (CHD). Preliminary findings indicate that this compound influences glycerophospholipid metabolism and may provide cardiovascular benefits .

3.2 Neurodegenerative Diseases

Research has highlighted this compound's potential as a neuroprotective agent against neurodegeneration by inhibiting autophagy pathways that lead to neuronal damage. This suggests its application in treating conditions like Alzheimer's disease .

Propriétés

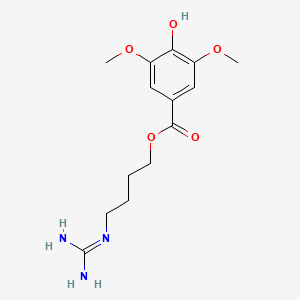

IUPAC Name |

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGSUWLDMZFYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179434 | |

| Record name | Leonurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24697-74-3 | |

| Record name | Leonurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24697-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leonurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024697743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leonurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24697-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEONURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09Q5W34QDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.